9-Hydroxybenfluron

Cytostatic potency Primary screening Benzo[c]fluorene metabolite

Sourcing 9-Hydroxybenfluron (HBF, CAS 115029-30-6) directly is essential for reproducible pharmacology. Unlike its parent benfluron (which undergoes rapid C7 carbonyl reduction to an inactive metabolite), HBF is the stable, bioactive endpoint with 2-fold greater potency and a defined CYP1A/3A/2E1-mediated formation pathway. It uniquely inhibits all four macromolecular precursor incorporation pathways while depressing ATP levels by 67%, making it the superior tool compound for cellular energetics research. For ADME labs, HBF is the obligate analytical reference standard for quantifying benfluron metabolism, representing >96% of biliary metabolites. Procure HBF to eliminate the variability of prodrug activation and ensure your benzo[c]fluorene SAR or CYP activity data is accurate and reproducible.

Molecular Formula C21H19NO3
Molecular Weight 333.4 g/mol
CAS No. 115029-30-6
Cat. No. B049725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxybenfluron
CAS115029-30-6
Synonyms9-hydroxybenfluron
Molecular FormulaC21H19NO3
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC2=C(C3=C(C2=O)C=C(C=C3)O)C4=CC=CC=C41
InChIInChI=1S/C21H19NO3/c1-22(2)9-10-25-19-12-18-20(15-6-4-3-5-14(15)19)16-8-7-13(23)11-17(16)21(18)24/h3-8,11-12,23H,9-10H2,1-2H3
InChIKeySAMGZMAPTSFCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxybenfluron (CAS 115029-30-6): Procurement-Grade Characterization of a Benzo[c]fluorene-Derived Cytostatic Metabolite


9-Hydroxybenfluron (HBF, CAS 115029-30-6) is the C9-hydroxylated metabolite of benfluron, a synthetic benzo[c]fluorene-derived cytostatic agent first developed at the Research Institute for Pharmacy and Biochemistry in Prague [1]. With molecular formula C₂₁H₁₉NO₃ and a molecular weight of 333.4 g/mol, HBF is classified under the fluorene chemotype in the MeSH supplementary concept database and is recognized as the principal active metabolite responsible for the antiproliferative effects observed with the parent compound benfluron [2]. Its formation is mediated by hepatic cytochrome P450 isoforms CYP1A, CYP3A, and CYP2E1, and it undergoes subsequent Phase II O-glucuronidation as the dominant elimination pathway [3].

Why Benfluron or Other Benzo[c]fluorene Analogs Cannot Substitute for 9-Hydroxybenfluron in Targeted Experimental Workflows


Substituting 9-hydroxybenfluron with its parent compound benfluron (BF), the reduced metabolite 7-dihydrobenfluron (DBF), or the N-oxide derivative (NOBF) introduces substantial variability in cytostatic potency, metabolic stability, and mechanism-of-action readouts. HBF is approximately twice as effective as BF in primary cytotoxicity screening, while NOBF exhibits the lowest activity across all tested cell lines [1]. Benfluron itself undergoes rapid carbonyl reduction at C7 to form the nearly inactive 7-hydroxy derivative, a deactivation pathway that HBF—already hydroxylated at C9—does not share [2]. Furthermore, benfluron and its close analog dimefluron were both discontinued at preclinical stages due to unfavorable pharmacokinetics driven by rapid metabolic deactivation; HBF represents the bioactive endpoint of the very metabolic pathway that inactivates the parent drugs [3]. Researchers studying structure–activity relationships within the benzo[c]fluorene class, or those requiring a cytostatic agent with a defined metabolic origin (CYP1A/3A/2E1-dependent formation), must therefore source HBF directly rather than relying on prodrug-like analogs that require unpredictable metabolic activation.

9-Hydroxybenfluron: Quantified Differential Evidence Against Closest Structural and Functional Analogs


Cytostatic Potency: HBF Demonstrates Approximately 2‑Fold Superiority Over Parent Benfluron in Primary Screening

In a primary in vitro screening study conducted on both murine P388 leukemia and Ehrlich ascites carcinoma cells, 9-hydroxybenfluron (HBF) was found to be approximately twice as effective as the reference drug benfluron (BF) [1]. Although precise IC₅₀ values are not reported in the abstract, the 2‑fold potency difference was derived from comparative dose–response assessment of cytostatic activity across both cell lines under identical experimental conditions [1]. A subsequent independent study corroborated that HBF and BF exhibit the highest cytotoxic activity among four benzo[c]fluorene derivatives tested on HeLa, HMB-2, T47D, and V79B cell lines, while benfluron N‑oxide (NOBF) consistently showed the lowest activity across all four lines [2]. The confluence of these findings establishes HBF as the most potent single agent within the immediate benfluron metabolite family.

Cytostatic potency Primary screening Benzo[c]fluorene metabolite

ATP Depletion in Leukemia Cells: HBF Achieves 67% ATP Reduction at 100 μmol/L, Surpassing the Efficacy of Reduced and N‑Oxide Metabolites

In P388 murine leukemia cells, 9‑hydroxybenfluron (HBF) at a concentration of 100 μmol/L induced a significant 67% decrease in intracellular ATP levels after 2 h of incubation [1]. When compared across studies with the benfluron metabolite series, benfluron (BF) itself proved the most effective ATP-depleting agent at concentrations ≥75 μmol/L, with 7‑dihydrobenfluron (DBF) showing lesser efficacy and benfluron N‑oxide (NOBF) being practically without any effect on ATP levels [2]. The demonstrated capacity of HBF to profoundly depress ATP levels places it in the upper tier of the metabolite family for this endpoint, while the inactivity of NOBF confirms that the N‑oxidation pathway generates a metabolite with negligible impact on cellular energy homeostasis [2].

ATP depletion Energy metabolism Leukemia cell pharmacology

Macromolecular Biosynthesis Inhibition: HBF Suppresses All Four Precursor Incorporation Pathways, Distinguishing Its Multi‑Target Profile from Metabolites with Narrower Activity

9‑Hydroxybenfluron (HBF) inhibits the incorporation of all four radiolabeled precursors—[¹⁴C]adenine (into DNA and RNA), [¹⁴C]thymidine (into DNA), [¹⁴C]uridine (into RNA), and [¹⁴C]valine (into protein)—into the trichloroacetic acid‑insoluble fraction of Ehrlich ascites cells in a concentration‑ and time‑dependent manner [1]. This pan‑suppression pattern indicates that HBF acts at a fundamental level of energy generation or transfer rather than at specific enzymatic steps in DNA or protein biosynthesis [1]. By contrast, the two alternative benfluron metabolites 7‑dihydrobenfluron (DBF) and benfluron N‑oxide (NOBF) were tested in a parallel primary screening study and found to exhibit cytotoxic effects with NOBF being more active than DBF, but neither was reported to achieve the comprehensive four‑precursor inhibition profile documented for HBF [2]. The breadth of macromolecular synthesis inhibition by HBF is a distinguishing feature that cannot be assumed for other benzo[c]fluorene derivatives.

Macromolecular biosynthesis DNA/RNA/protein synthesis Multi-target cytostatic

Cell Line Cytotoxicity Spectrum: HBF Shares the Highest Activity Tier with Benfluron Across HeLa, HMB-2, T47D, and V79B Lines, While NOBF Ranks Lowest

A comprehensive primary screening evaluated the cytotoxic effects of benfluron (BF), 7‑dihydrobenfluron (DBF), N‑oxide benfluron (NOBF), and 9‑hydroxybenfluron (HBF) on four cell lines: HeLa (cervical carcinoma), HMB-2 (human melanoma), T47D (breast carcinoma), and V79B (lung fibroblast) [1]. HBF and BF consistently induced the highest cytotoxic activity across all four cell lines, while NOBF exhibited the lowest activity in every cell line tested [1]. The HMB-2 melanoma line was identified as the most sensitive to all benzo[c]fluorene derivatives tested [1]. A follow‑up mechanistic study in HMB-2 cells confirmed that HBF at 4.05 μmol/L induced damage to the cytoplasmic membrane and cell lysis within 24 h of cultivation, with cytolytic and cytotoxic effects observed across four concentrations (4.05, 2.03, 1.01, and 0.41 μmol/L) [2].

Cytotoxicity spectrum Cell line panel Benzo[c]fluorene ranking

Metabolic Pathway Origin: HBF Formation Depends on CYP1A, CYP3A, and CYP2E1, Distinct from the CYP2B/2C‑Dependent N‑Demethylation Route That Generates the Alternative Metabolite N‑Demethylbenfluron

Using selective CYP induction, chemical inhibition, and marker enzyme activity assays in rat hepatic microsomes, Hrubý et al. (2000) demonstrated that 9‑hydroxybenfluron is formed with participation of cytochromes P450 belonging to the 1A subfamily, and most probably to the 3A and 2E1 enzymes [1]. In contrast, the alternative Phase I metabolite N‑demethylbenfluron is formed mainly by CYP3A, 2B, and 2C subfamily isoforms, with possible participation of 2E1 [1]. This differential CYP isoform dependence means that HBF production is governed by a distinct set of hepatic enzymes compared with the N‑demethylation pathway. Benfluron itself was characterized as a relatively promiscuous CYP substrate, implying that its metabolic fate—and thus the ratio of HBF to other metabolites—can shift depending on the CYP isoform profile of the experimental system [1]. Direct use of pre‑formed HBF eliminates this source of inter‑system variability.

Cytochrome P450 Drug metabolism Benfluron biotransformation

Phase II Conjugation Dominance: 9‑Hydroxybenfluron Glucuronide Represents 96–98% of All Biliary Metabolites, Confirming HBF as the Principal Elimination‑Phase Substrate

In the isolated perfused rat liver (IPRL) model, the major Phase II metabolite recovered from bile samples was the glucuronide conjugate of 9‑hydroxybenfluron [1]. Quantitative analysis revealed that conjugates with glucuronic acid represented 96–98% of all metabolites found in the bile, with 12% of the total benfluron dose excreted as conjugates within the first hour, 32% by 1.5 hours, and 70% by 2 hours post‑administration [1]. The pharmacokinetic profile indicated rapid hepatic extraction of benfluron (t₁/₂α = 3.76 min) followed by 9‑hydroxylation and subsequent O‑glucuronidation as the dominant metabolic cascade [1]. This establishes HBF—not benfluron itself, nor the N‑oxide or N‑demethylated derivatives—as the obligate substrate for the quantitatively predominant Phase II elimination pathway. No other benfluron metabolite approaches this level of conjugation‑driven biliary excretion.

Phase II metabolism Glucuronidation Biliary excretion

9-Hydroxybenfluron: Evidence-Backed Research and Industrial Application Scenarios Based on Quantified Differential Performance


Reference Standard for Benfluron Metabolism and Pharmacokinetic Studies

Given that 9‑hydroxybenfluron glucuronide constitutes 96–98% of all biliary metabolites and HBF is the obligate intermediate in the dominant benfluron elimination pathway (hepatic extraction t₁/₂α = 3.76 min, followed by 9‑hydroxylation and O‑glucuronidation), HBF is the indispensable analytical reference standard for any LC‑MS/MS or HPLC‑UV method quantifying benfluron metabolism in biological matrices [1]. Laboratories conducting ADME studies on benzo[c]fluorene antineoplastics require authentic HBF to calibrate assays for the metabolite that accounts for 70% of the administered dose excreted into bile within 2 hours.

Positive Control for CYP1A/3A/2E1‑Dependent Bioactivation Assays

Because HBF formation is specifically catalyzed by CYP1A (confirmed) and CYP3A/2E1 (most probable), while the alternative N‑demethylbenfluron pathway depends on CYP3A/2B/2C isoforms, HBF serves as a pathway‑specific endpoint for assessing CYP1A activity in hepatic microsome or hepatocyte incubation systems [1]. Researchers evaluating CYP1A induction or inhibition can use HBF formation rate as a functional readout, with the added advantage that the parent substrate benfluron is a relatively promiscuous CYP substrate, making the HBF/N‑demethylbenfluron product ratio a sensitive indicator of CYP isoform shifts.

Cytostatic Agent for Energy‑Metabolism‑Focused Cancer Cell Studies

HBF uniquely combines a 2‑fold potency advantage over benfluron in primary screening with a documented capacity to inhibit all four macromolecular precursor incorporation pathways (adenine, thymidine, uridine, valine) and to depress ATP levels by 67% at 100 μmol/L in P388 leukemia cells [1][2]. This consistent energy‑metabolism‑centric mechanism of action—operating at the level of energy generation or transfer rather than at specific biosynthetic reactions—makes HBF the preferred tool compound for investigating the intersection of cellular energetics and cytostatic response, particularly in leukemia and carcinoma models where ATP depletion is a measurable pharmacodynamic endpoint.

Structure–Activity Relationship (SAR) Reference in Benzo[c]fluorene Derivative Optimization Programs

With benfluron and dimefluron both discontinued preclinically due to rapid C7 carbonyl reduction yielding nearly inactive 7‑hydroxy derivatives, HBF occupies a unique SAR position as the C9‑hydroxylated, aromatization‑stable congener whose cytostatic activity is definitively superior to that of all other Phase I metabolites [1][2]. Medicinal chemistry programs designing next‑generation benzo[c]fluorene antineoplastics can use HBF as the benchmark for cytostatic potency (highest tier alongside BF across HeLa, HMB-2, T47D, and V79B lines) while avoiding the C7‑reduction liability that plagued benfluron and dimefluron. Direct procurement of HBF ensures the reference standard is chemically defined and free of the variable metabolite mixtures that arise from benfluron incubation.

Quote Request

Request a Quote for 9-Hydroxybenfluron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.